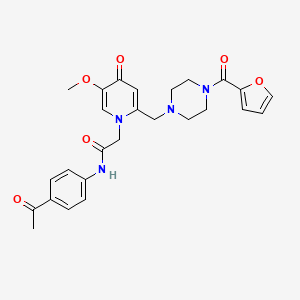

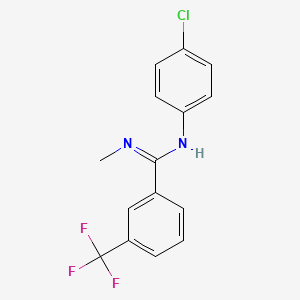

![molecular formula C17H25NO4S B2969654 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide CAS No. 941914-55-2](/img/structure/B2969654.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to a 4-ethylbenzenesulfonamide moiety .

Molecular Structure Analysis

The molecular structure of this compound is based on the 1,4-dioxaspiro[4.5]decan-2-ylmethyl and 4-ethylbenzenesulfonamide moieties. The exact structure would depend on the specific arrangement and bonding of these groups .Scientific Research Applications

Synthesis of L-Callipeltose

This compound has been utilized in the synthesis of L-callipeltose , which is the deoxyamino sugar component of L-callipeltoside A . L-callipeltoside A is a natural product with significant antitumor activity, and the synthesis of its sugar component is crucial for the development of antitumor agents.

Palladium-Catalysed Aminocarbonylation

The related structure, 1,4-dioxaspiro[4.5]decan-2-one, has been used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation . This process is significant for the creation of acrylamide derivatives, which are valuable in the development of pharmaceuticals and polymers.

Microwave-Assisted Reductive Amination

In a study, the bicyclic frame of a similar compound was converted into a series of 5-alkoxytryptamine derivatives , including serotonin, melatonin, and bufotenin, via microwave-assisted reductive amination . This application is important for the synthesis of neurotransmitters and related compounds.

Synthesis of β-Diketone Derivatives

The compound’s framework has been used to synthesize various β-diketone derivatives . These derivatives are essential in organic synthesis and can lead to the development of new materials and chemicals with potential applications in industry and research .

Formation of Hydrazone Derivatives

The compound’s structure allows for the formation of hydrazone derivatives through reactions with hydrazines . Hydrazones are used extensively in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Enolate Alkylation Reactions

The compound’s cyclohexanone backbone makes it a key representative for enolate alkylation reactions . These reactions are fundamental in organic chemistry and are used to construct carbon-carbon bonds, which are the backbone of organic molecules.

Schiff Base Formation

Its structural analogs have been used to obtain Schiff base derivatives with diaminoalkanes . Schiff bases have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

Synthesis of Indazole Derivatives

The compound’s framework has been employed in the synthesis of 2-benzoyl-3-hydroxy-2H-indazol , a derivative of indazole. Indazole derivatives are important in medicinal chemistry due to their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-2-14-6-8-16(9-7-14)23(19,20)18-12-15-13-21-17(22-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMIKNHHKPYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

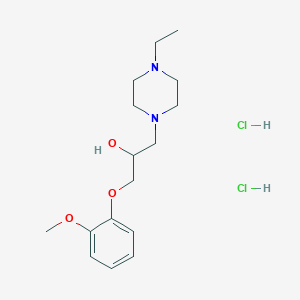

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

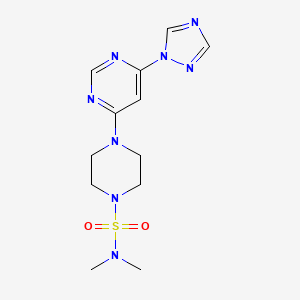

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)

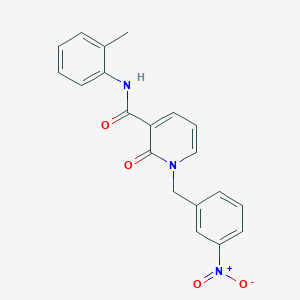

![2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2969591.png)

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)